PROTAC CRBN Degrader-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

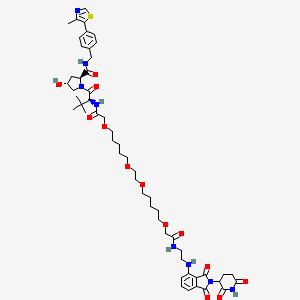

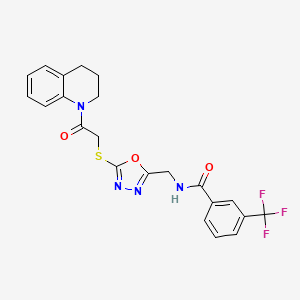

PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that comprises a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group . It is a cereblon (CRBN) degrader .

Synthesis Analysis

The synthesis of PROTAC molecules like PROTAC CRBN Degrader-1 involves the creation of a heterobifunctional small molecule. This molecule consists of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .

Molecular Structure Analysis

The molecular structure of PROTAC CRBN Degrader-1 includes a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group .

Chemical Reactions Analysis

The chemical reaction involved in the functioning of PROTAC CRBN Degrader-1 is the ubiquitination and subsequent degradation of the target protein by the ubiquitin–proteasome system .

Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC CRBN Degrader-1 include a molecular weight of 1061.25 and a formula of C53H72N8O13S . It appears as a solid and its color ranges from light yellow to yellow .

Scientific Research Applications

Target Identification and Validation

PROTACs, including PROTAC CRBN Degrader-1, have become an essential tool for target identification and validation . They have led researchers to focus on developing chemical biology tool properties due to their unique operating mechanism and protein dynamic regulatory properties . For example, a study designed and synthesized the PROTAC molecule, evodiamine, and identified REXO4 as a potential target .

Drug Repurposing

PROTAC technology has been used for drug repurposing . This involves finding new uses for existing drugs, which can save time and resources compared to developing new drugs from scratch .

Overcoming Drug Resistance

PROTACs have great potential in overcoming drug resistance . Drug resistance is a major dilemma in clinical practice, and PROTACs can help overcome this by degrading the target proteins .

Targeting Undruggable Targets

PROTACs are gaining increasing attention in the treatment of various diseases because they can target “undruggable” targets . These are proteins that cannot be targeted by traditional small molecule drugs .

Epigenetic Protein Degraders

PROTACs have been used as epigenetic protein degraders . Epigenetic proteins play major roles in cell growth, development, and differentiation by dynamically regulating gene transcription and ensuring genomic stability .

Investigation of TCR Signaling

A study discovered a bona fide HPK1-PROTAC degrader, which provided a potential tool for further HPK1 investigation in TCR signaling . This shows the potential of PROTACs in investigating the scaffolding roles of various proteins .

Future Directions

properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZCAXDTKNFUCR-CTMFSBKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H72N8O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC CRBN Degrader-1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)

![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)

![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)

![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)